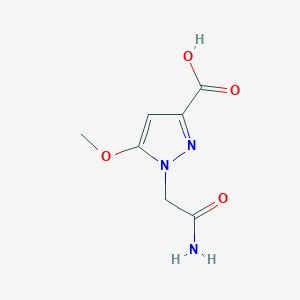1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid
CAS No.: 1263207-37-9
Cat. No.: VC20153121
Molecular Formula: C7H9N3O4
Molecular Weight: 199.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1263207-37-9 |
|---|---|
| Molecular Formula | C7H9N3O4 |
| Molecular Weight | 199.16 g/mol |
| IUPAC Name | 1-(2-amino-2-oxoethyl)-5-methoxypyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H9N3O4/c1-14-6-2-4(7(12)13)9-10(6)3-5(8)11/h2H,3H2,1H3,(H2,8,11)(H,12,13) |
| Standard InChI Key | TWMVYSRIPHSOEX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=NN1CC(=O)N)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
The compound has the molecular formula C₇H₉N₃O₄ and a molecular weight of 199.16 g/mol . Its IUPAC name, 1-(2-amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid, reflects the presence of:
-
A pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms).
-
A methoxy group (-OCH₃) at position 5.
-
A carboxylic acid group (-COOH) at position 3.
-
A 2-amino-2-oxoethyl side chain (-NH₂-C(=O)-CH₂-) attached to the pyrazole’s nitrogen at position 1 .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1263207-37-9 | |
| Molecular Formula | C₇H₉N₃O₄ | |
| Molecular Weight | 199.16 g/mol | |
| Purity (Commercial) | ≥98% (HPLC) | |
| Melting Point | Not reported | – |
| Solubility (Water) | Not reported | – |
Synthesis and Manufacturing
Synthetic Routes
Though explicit details for 1263207-37-9 are unavailable, analogous pyrazole-carboxylic acids are typically synthesized via:
-
Cyclocondensation: Reaction of hydrazines with 1,3-diketones or α,β-unsaturated ketones to form the pyrazole core.
-
Functionalization: Introduction of the methoxy group via alkylation (e.g., methyl iodide) and the 2-amino-2-oxoethyl side chain through nucleophilic substitution or amidation .
-
Carboxylic Acid Formation: Oxidation of a methyl group or hydrolysis of a nitrile/carboxamide .
Table 2: Common Reagents in Pyrazole Derivative Synthesis
| Reagent | Role | Example Use Case |
|---|---|---|
| Hydrazine hydrate | Cyclocondensation agent | Pyrazole ring formation |
| Methyl iodide | Methoxy group introduction | Alkylation at position 5 |
| Glycine derivatives | 2-Amino-2-oxoethyl side chain | Amidation reactions |
Industrial Production
Commercial suppliers like Dayang Chem (Hangzhou) Co., Ltd. and Chemlyte Solutions offer the compound in kilogram-scale quantities, indicating established manufacturing protocols . Specifications include:
-
Purity: ≥98% (HPLC).
-
Storage: Dry, dark, and ventilated conditions.
-
Transportation: Air or ocean shipping compliant with chemical safety regulations .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s bifunctional groups (carboxylic acid and carboxamide) make it a valuable building block for:
-
Peptide mimetics: Incorporation into protease inhibitors or receptor ligands.
-
Heterocyclic hybrids: Fusion with quinazolines, triazoles, or thiadiazoles to enhance bioactivity .
Future Directions
Research Opportunities
-
Crystallography: Resolve the compound’s 3D structure to guide drug design.
-
ADMET Profiling: Evaluate absorption, distribution, and toxicity in preclinical models.
-
Target Identification: Screen against kinases, GPCRs, or ion channels.
Industrial Scaling
Optimization of:
-
Green Chemistry: Catalytic methods to reduce waste.
-
Cost-Effective Synthesis: Novel routes using continuous flow reactors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume